1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is , and it is identified by various chemical identifiers including its IUPAC name and SMILES representation. The compound features a benzodioxole moiety and a unique benzothiadiazole structure, which contribute to its biological activity.
This compound is part of a series of screening compounds available for research purposes from various chemical suppliers, including ChemDiv and BenchChem. It has been synthesized and characterized for its potential therapeutic applications.
This compound can be classified as an organic heterocyclic compound due to the presence of multiple rings containing nitrogen and sulfur atoms. It falls under the category of urea derivatives, which are known for their diverse biological activities.
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea typically involves multi-step organic reactions. Key steps may include:
Reactions are generally carried out in inert atmospheres to prevent oxidation and may require specific temperature and pressure conditions to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea can be described as follows:
The compound's molecular weight is approximately 478.54 g/mol. The structural formula can be represented using SMILES notation for computational modeling and further analysis.
The compound's reactivity can be explored through various chemical reactions typical for urea derivatives:
Reactions are often monitored using high-performance liquid chromatography or thin-layer chromatography to assess product formation and purity.
The mechanism of action for 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea involves its interaction with specific molecular targets within biological systems:
Data from pharmacological studies indicate that compounds with similar structures exhibit effects such as anti-inflammatory or anticancer activities.
The physical properties of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles or electrophiles based on functional groups present.
Relevant data from studies indicate that modifications to the structure can significantly affect both solubility and biological activity.
The primary applications of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea lie in medicinal chemistry and pharmacology:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2
CAS No.: 62690-67-9